molecular formula C22H21N3O5S2 B14109861 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14109861
M. Wt: 471.6 g/mol
InChI Key: SPVVOYUWKLQTLT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a multi-heterocyclic scaffold. The core structure consists of a fused thiophene-pyrimidine ring system substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 1 with an acetamide linker bearing a 2,4-dimethoxyphenyl moiety.

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21N3O5S2/c1-29-14-5-6-16(18(12-14)30-2)23-19(26)13-25-17-8-11-32-20(17)21(27)24(22(25)28)9-7-15-4-3-10-31-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)

InChI Key

SPVVOYUWKLQTLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, thiophene derivatives, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aromatic rings and heterocycles can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

Compound Name / CAS No. Molecular Formula Molar Mass (g/mol) Substituents on Pyrimidine Core Acetamide Substituent Notable Properties
Target Compound (Not listed in evidence) C₂₃H₂₃N₃O₅S₂* ~497.56 3-(2-thiophen-2-yl)ethyl N-(2,4-dimethoxyphenyl) High polarity due to methoxy groups
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide C₂₂H₂₁N₃O₃S₂ 439.55 3-(2-thiophen-2-yl)ethyl N-(3-ethylphenyl) Lower polarity (ethyl vs. methoxy)
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₁H₁₆ClN₃O₂S 409.89 4-oxo, 7-phenyl N-(2-chloro-4-methylphenyl) Chloro group increases lipophilicity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 4-methyl-6-oxo N-(2,3-dichlorophenyl) High crystallinity (mp 230°C)

Key Structural Determinants of Activity

  • Thiophene vs.
  • Electron-Withdrawing Groups : Chloro substituents (e.g., ) increase metabolic stability but reduce solubility, whereas methoxy groups balance polarity and membrane permeability.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on current research findings and includes data tables and case studies to illustrate its pharmacological profile.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Thiophene ring
  • Pyrimidine moiety
  • Acetamide group

Its molecular formula is C20H24N4O4S, with a molecular weight of approximately 432.49 g/mol. The complexity of its structure may confer distinct pharmacological properties compared to simpler analogs.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anti-inflammatory Properties :
    • The compound may modulate signaling pathways related to inflammation. Similar compounds have shown efficacy in reducing inflammatory markers in vitro and in vivo.
  • Analgesic Effects :
    • Initial assessments suggest potential analgesic properties, which warrant further exploration through clinical trials.
  • Antitumor Activity :
    • Compounds with similar structures have been investigated for their antitumor effects. Preliminary data indicate that this compound may inhibit cell proliferation in cancer cell lines.
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound could be explored for potential therapeutic applications.

While the specific mechanisms of action for this compound are still under investigation, it is hypothesized that the compound interacts with various receptors and enzymes involved in inflammatory and proliferative pathways.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
TipepidineC19H24N6OAntitussive
Tiquizium BromideC20H26BrNAntispasmodic
DorzolamideC10H16N2O5SCarbonic anhydrase inhibitor
Similar Thiophene DerivativesVariesVarious medicinal properties

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of thiophene derivatives found that compounds similar to N-(2,4-dimethoxyphenyl)-... significantly reduced levels of pro-inflammatory cytokines in animal models. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

In vitro tests on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, leading to apoptosis in targeted cells. The specific pathways involved remain to be elucidated through further research.

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